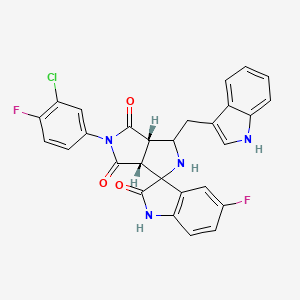
C28H19ClF2N4O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé de formule moléculaire C28H19ClF2N4O3 est une molécule organique complexe qui contient des atomes de chlore, de fluor, d'azote et d'oxygène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de C28H19ClF2N4O3 implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Le processus commence souvent par la préparation d'un dérivé de chlorure de benzoyle, suivie de l'introduction de groupes difluorométhyle et méthoxyphényle. Les conditions réactionnelles nécessitent généralement l'utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de This compound peut impliquer des réacteurs chimiques à grande échelle et des techniques de purification avancées. Le processus est optimisé pour maximiser le rendement et minimiser les impuretés, en utilisant souvent des systèmes automatisés pour contrôler les paramètres réactionnels.
Analyse Des Réactions Chimiques
Types de réactions
C28H19ClF2N4O3: subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d'oxydation.
Réduction : Il peut être réduit dans des conditions spécifiques pour produire différents produits.
Substitution : Le composé peut participer à des réactions de substitution où un ou plusieurs atomes sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont couramment employés.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxygénés, tandis que les réactions de substitution peuvent produire divers composés substitués.
Applications de recherche scientifique
This compound: a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et en catalyse.
Biologie : Étudié pour ses activités biologiques potentielles, telles que l'inhibition enzymatique et les propriétés antimicrobiennes.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de This compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
C28H19ClF2N4O3: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of C28H19ClF2N4O3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
C28H19ClF2N4O2: Un composé similaire avec un atome d'oxygène de moins.
C28H19ClF2N4O4: Un composé similaire avec un atome d'oxygène supplémentaire.
C28H18ClF2N4O3: Un composé similaire avec un atome d'hydrogène de moins.
Unicité
C28H19ClF2N4O3: est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa structure moléculaire, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C28H19ClF2N4O3 |
|---|---|
Poids moléculaire |
532.9 g/mol |
Nom IUPAC |
(3aR,6aS)-5-(3-chloro-4-fluorophenyl)-5'-fluoro-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C28H19ClF2N4O3/c29-18-11-15(6-7-19(18)31)35-25(36)23-22(9-13-12-32-20-4-2-1-3-16(13)20)34-28(24(23)26(35)37)17-10-14(30)5-8-21(17)33-27(28)38/h1-8,10-12,22-24,32,34H,9H2,(H,33,38)/t22?,23-,24+,28?/m1/s1 |
Clé InChI |
XDGSTTCWBIMYJD-WUIRLBBUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)CC3[C@@H]4[C@@H](C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)C6(N3)C7=C(C=CC(=C7)F)NC6=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl)C6(N3)C7=C(C=CC(=C7)F)NC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


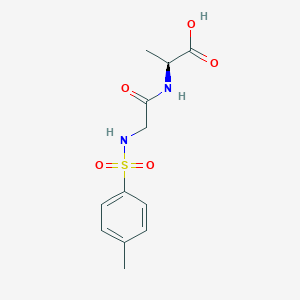

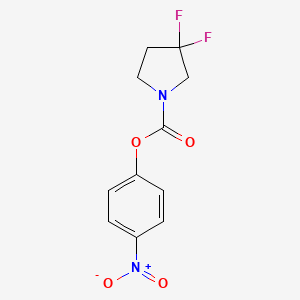

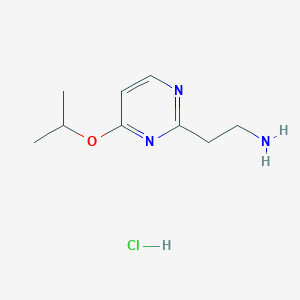
![1-[5-(2,5-diazabicyclo[2.2.1]heptan-2-yl)pyridin-3-yl]-N-pyrazin-2-ylindazol-3-amine](/img/structure/B12637708.png)
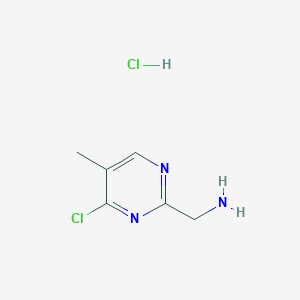
![4-[2-[3-(furan-2-yl)phenyl]ethyl]-6-(3-methylbutoxy)pyrimidin-2-amine;2,2,2-trifluoroacetic acid](/img/structure/B12637718.png)
![3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12637722.png)
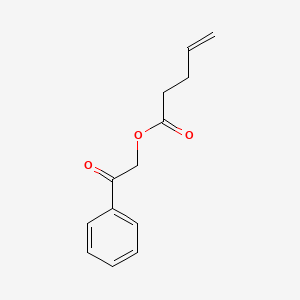
![2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B12637726.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(oxolan-2-ylmethylamino)butanoate](/img/structure/B12637744.png)
